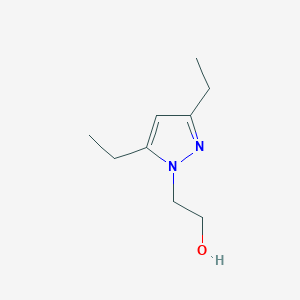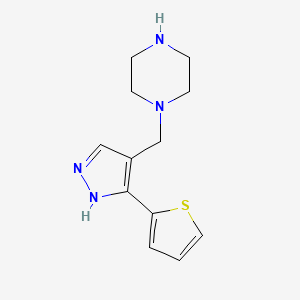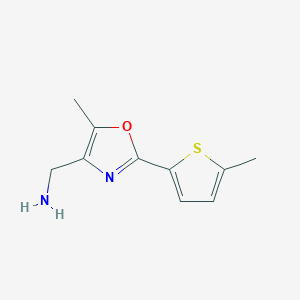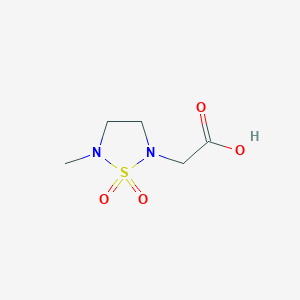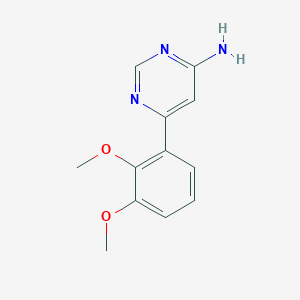
6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine
Overview
Description
“6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine” is a chemical compound that has gained attention in the scientific community. It is a derivative of pyrimidine, an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine”, often involves various methods. For instance, one method involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol .Molecular Structure Analysis
The molecular structure of “6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine” is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. The compound also contains a phenyl group and two methoxy groups .Chemical Reactions Analysis
Pyrimidine derivatives, including “6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine”, can undergo various chemical reactions. For example, they can participate in oxidative annulation reactions involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent .Scientific Research Applications
Therapeutic Potential
Pyridopyrimidine derivatives, which include “6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine”, have shown significant therapeutic potential . They are present in relevant drugs and have been studied extensively in the development of new therapies .
Anticancer Properties
Compounds similar to “6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine” have been found to exhibit potent anticancer properties . This makes them a promising area of study for potential cancer treatments.
Antibacterial Properties
These compounds also exhibit antibacterial properties . This suggests that they could be used in the development of new antibiotics or other treatments for bacterial infections.
Antifungal Properties
In addition to their antibacterial properties, these compounds have also been found to have antifungal properties . This could make them useful in treating various fungal infections.
Anti-inflammatory Properties
The anti-inflammatory properties of these compounds could make them useful in the treatment of conditions characterized by inflammation, such as arthritis or certain autoimmune diseases.
Immunological Modulator Properties
These compounds have been found to have immunological modulator properties . This suggests that they could potentially be used to modulate the immune response in certain conditions, such as autoimmune diseases or allergies.
Antiviral Properties
Pyrido[2,3-d]pyrimidines, a class of compounds that includes “6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine”, have been found to have antiviral properties . This suggests potential applications in the treatment of viral infections.
Antidiabetic Properties
2-Aminopyrimidine pharmacophores, which include “6-(2,3-Dimethoxyphenyl)pyrimidin-4-amine”, have shown antidiabetic properties . This suggests potential applications in the treatment of diabetes.
Mechanism of Action
Target of Action
Similar compounds, such as pyrimidine derivatives, have been known to target various enzymes and proteins, including aurora kinase a , Dipeptidyl peptidase 4 , and 5-lipoxygenase .
Mode of Action
It is known that pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators . They can also interact with their targets, leading to changes in the biochemical pathways .
Biochemical Pathways
For instance, pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators .
Result of Action
For instance, some pyrimidine derivatives have been found to exhibit potent anti-inflammatory effects .
properties
IUPAC Name |
6-(2,3-dimethoxyphenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-16-10-5-3-4-8(12(10)17-2)9-6-11(13)15-7-14-9/h3-7H,1-2H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWBYCXGGNDQGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=CC(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



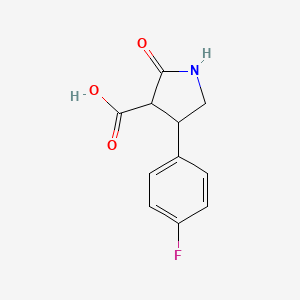

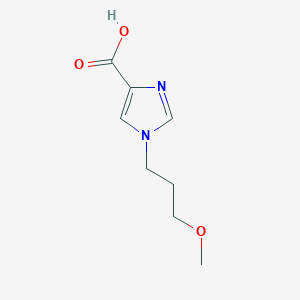
![2-Cyclobutyl-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1471830.png)
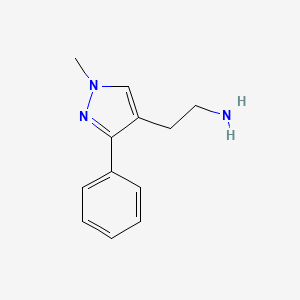

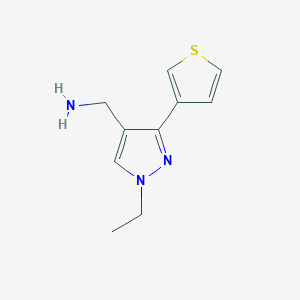
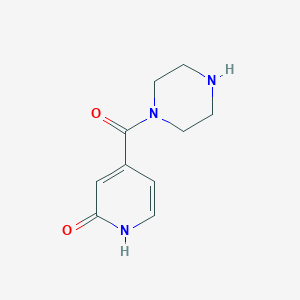

![1,4-Dioxa-8-azadispiro[4.0.4(6).4(5)]tetradecane](/img/structure/B1471838.png)
